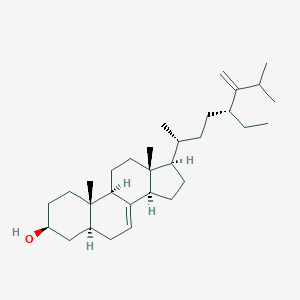
Sutinasterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sutinasterol is a natural product found in Xestospongia with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Sutinasterol exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound and its derivatives possess cytotoxic effects against various human cancer cell lines. For instance, studies have shown that oxygenated cholesterol derivatives related to this compound can inhibit cell division and exhibit significant antiproliferative activity .
- Antiviral Effects : this compound has demonstrated in vitro activity against several viruses, including feline leukemia virus (FeLV) and mouse influenza virus. This antiviral potential suggests that this compound could be developed as a therapeutic agent for viral infections .
- Anti-inflammatory Activity : Some studies highlight the anti-inflammatory properties of this compound, indicating its potential use in treating inflammatory diseases .
Cancer Research
This compound's cytotoxicity against cancer cells makes it a valuable candidate for cancer research. Table 1 summarizes key findings from studies evaluating its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.0 | High sensitivity |
| A549 (Lung Cancer) | 0.13 | Significant inhibition |
| HL-60 (Leukemia) | 1.4 | Moderate efficacy |
These results indicate that this compound could be further explored as a chemotherapeutic agent.
Antiviral Research
The antiviral properties of this compound are promising for developing new antiviral therapies. Table 2 outlines the effectiveness of this compound against various viruses:
| Virus | Inhibition (%) | Study Reference |
|---|---|---|
| Feline Leukemia Virus | 70 | |
| Mouse Influenza Virus | 65 | |
| Mouse Coronavirus | 60 |
These findings suggest that this compound may serve as a lead compound for antiviral drug development.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of 2 µM, indicating potent anticancer activity. The study utilized apoptosis assays to demonstrate that this compound induces programmed cell death in these cancer cells, highlighting its therapeutic potential .
Case Study 2: Antiviral Efficacy
In another investigation, this compound was tested against mouse influenza virus in vitro. The results showed a significant reduction in viral replication at concentrations around 65% inhibition, suggesting that this compound could be further evaluated for its potential as an antiviral agent .
Eigenschaften
CAS-Nummer |
129620-23-1 |
|---|---|
Molekularformel |
C31H52O |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-7-methyl-6-methylideneoctan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-8-23(22(5)20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29,32H,5,8-11,13-19H2,1-4,6-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI-Schlüssel |
ALRMQDKADQHRGT-BARFHZGGSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Synonyme |
24-ethyl-26,26-dimethylcholesta-7,25(27)-dien-3 beta-ol sutinasterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















